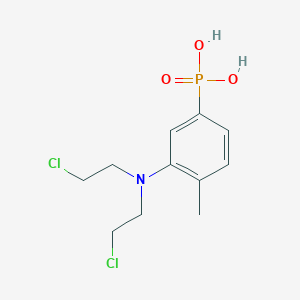
1-(p-Nitrobenzoyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Nitrobenzoyl)aziridine is a nitrogen-containing heterocyclic compound that has drawn significant attention in the scientific community due to its unique chemical structure and potential applications. This compound is also known as NBD-aziridine and is widely used in organic synthesis, medicinal chemistry, and material science.
Mécanisme D'action
The mechanism of action of 1-(p-Nitrobenzoyl)aziridine is complex and depends on the specific application. In organic synthesis, NBD-aziridine acts as a nucleophile and attacks electrophilic species such as carbonyl compounds. In fluorescent labeling, this compound reacts with amino or thiol groups of proteins or peptides, resulting in the formation of a fluorescent product. In drug development, 1-(p-Nitrobenzoyl)aziridine can act as a prodrug that releases the active compound upon enzymatic cleavage.
Effets Biochimiques Et Physiologiques
1-(p-Nitrobenzoyl)aziridine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that NBD-aziridine can inhibit the activity of several enzymes, including proteases, kinases, and esterases. Moreover, this compound has been shown to have anticancer activity by inducing apoptosis in cancer cells. In terms of physiological effects, 1-(p-Nitrobenzoyl)aziridine has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(p-Nitrobenzoyl)aziridine in lab experiments are numerous. This compound is easy to synthesize, has high purity, and can be used for the synthesis of various compounds. Moreover, NBD-aziridine is a versatile reagent that can be used for fluorescent labeling, enzyme inhibition, and drug development. However, there are also limitations associated with the use of this compound. For example, NBD-aziridine is sensitive to moisture and should be stored in a dry environment. Moreover, this compound is relatively expensive, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of 1-(p-Nitrobenzoyl)aziridine in scientific research. One potential application is the development of new fluorescent probes for the detection of biomolecules. Another direction is the use of NBD-aziridine as a prodrug for the targeted delivery of drugs. Moreover, this compound can be used for the synthesis of new materials with unique properties. Finally, further studies are needed to explore the potential of 1-(p-Nitrobenzoyl)aziridine in the treatment of various diseases, including cancer and Alzheimer's disease.
Conclusion
In conclusion, 1-(p-Nitrobenzoyl)aziridine is a versatile compound that has numerous applications in scientific research. This compound can be easily synthesized and has high purity, making it an ideal reagent for various lab experiments. Moreover, 1-(p-Nitrobenzoyl)aziridine has shown promising results in the development of new drugs, materials, and fluorescent probes. Further studies are needed to explore the full potential of this compound in various applications.
Méthodes De Synthèse
There are several methods for synthesizing 1-(p-Nitrobenzoyl)aziridine, but the most common one is the reaction between p-nitrobenzoyl chloride and aziridine. This reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in high yield and purity. Other methods include the reaction between p-nitrobenzoyl isocyanate and aziridine or the reaction between p-nitrobenzyl bromide and aziridine.
Applications De Recherche Scientifique
1-(p-Nitrobenzoyl)aziridine has been extensively used in scientific research due to its unique properties. It is a versatile reagent that can be used for the synthesis of various compounds, including peptides, amino acids, and heterocycles. NBD-aziridine is also used as a fluorescent probe for the detection of enzymes, nucleic acids, and proteins. Moreover, this compound has shown promising results in the development of new drugs and materials.
Propriétés
Numéro CAS |
19614-29-0 |
|---|---|
Nom du produit |
1-(p-Nitrobenzoyl)aziridine |
Formule moléculaire |
C9H8N2O3 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
aziridin-1-yl-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C9H8N2O3/c12-9(10-5-6-10)7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2 |
Clé InChI |
WUTHXPCLBWBKMP-UHFFFAOYSA-N |
SMILES |
C1CN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1CN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Autres numéros CAS |
19614-29-0 |
Synonymes |
1-(p-Nitrobenzoyl)aziridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B11486.png)
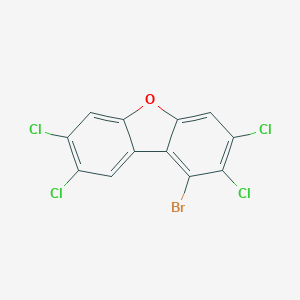
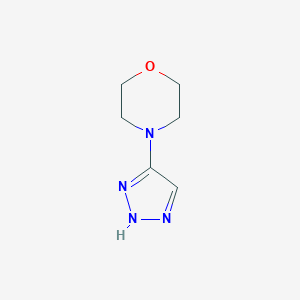
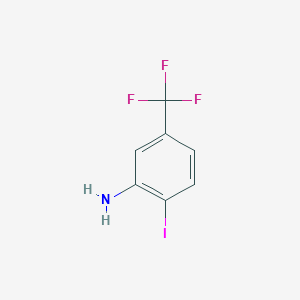
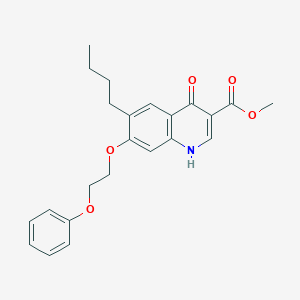
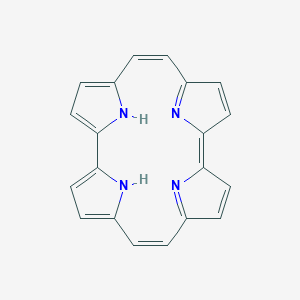
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)
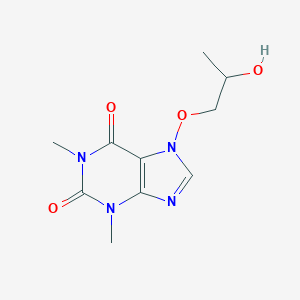

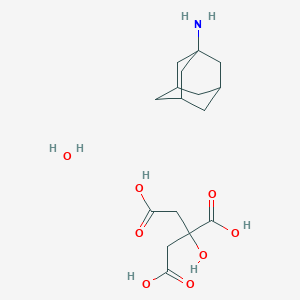
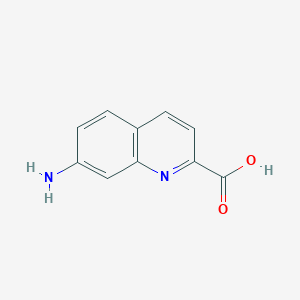
![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)

